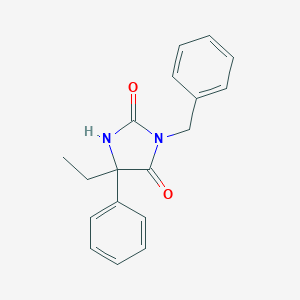

(+/-)-N-3-Benzylnirvanol

Description

Contextualization of Cytochrome P450 Enzymes in Drug Metabolism and Pharmacokinetics

The cytochrome P450 (CYP450) enzymes are a large family of proteins crucial for the metabolism of a vast array of substances, including a majority of clinically used drugs. dynamed.comnumberanalytics.comaafp.org These enzymes are primarily found in the liver and are responsible for Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions. numberanalytics.comnih.gov This process generally converts lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) metabolites, facilitating their excretion from the body. nih.gov

The activity of CYP450 enzymes significantly influences the pharmacokinetic profile of a drug, affecting its clearance rate and half-life. numberanalytics.com Several CYP450 isoenzymes are of particular importance in drug metabolism, with CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19 being responsible for the biotransformation of a large percentage of commonly prescribed medications. dynamed.comaafp.org Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to inter-individual differences in drug response, ranging from therapeutic failure to adverse drug reactions. aafp.orgmetabolon.com

Significance of Selective Cytochrome P450 Inhibitors in Mechanistic and Interaction Studies

Selective inhibitors of cytochrome P450 enzymes are invaluable tools in both mechanistic and drug-drug interaction studies. nih.govwada-ama.org These inhibitors can block the metabolic activity of one or more specific CYP450 enzymes. aafp.org By using a selective inhibitor, researchers can determine which specific CYP isoenzyme is responsible for the metabolism of a new drug candidate. nih.gov This is a critical step in drug development, as it helps to predict potential drug-drug interactions. chemisgroup.usaxispharm.com

If a drug is metabolized by a single CYP enzyme, and a patient is co-administered an inhibitor of that enzyme, the metabolism of the first drug can be significantly slowed. This can lead to an accumulation of the drug in the body, potentially causing toxicity. nih.gov Conversely, if a drug's therapeutic effect relies on its metabolism to an active form (a prodrug), inhibition of the metabolizing enzyme can lead to therapeutic failure. dynamed.com Therefore, the development and use of highly selective CYP inhibitors are crucial for understanding these complex interactions and ensuring drug safety and efficacy. researchgate.net

Overview of N-3-Benzylnirvanol Enantiomers and their Differential Biological Relevance

(+/-)-N-3-Benzylnirvanol is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-N-3-Benzylnirvanol and (-)-N-3-Benzylnirvanol. medchemexpress.commolnova.com These enantiomers exhibit a significant difference in their biological activity, specifically in their ability to inhibit the CYP2C19 enzyme. medchemexpress.commolnova.com

The (+)-enantiomer, also referred to as (S)-(+)-N-3-Benzylnirvanol, is a potent and selective inhibitor of CYP2C19, with a reported Ki value of 0.25 µM. medchemexpress.commedchemexpress.combiomol.com In contrast, the (-)-enantiomer is a much weaker inhibitor of CYP2C19, with a Ki value of 5.3 µM. medchemexpress.commolnova.com This more than 20-fold difference in inhibitory potency highlights the stereoselective nature of the interaction between these molecules and the active site of the CYP2C19 enzyme.

Due to its high potency and selectivity, (+)-N-3-Benzylnirvanol is a valuable research tool for specifically probing the function and contribution of the CYP2C19 enzyme in drug metabolism studies. medchemexpress.combiomol.comsigmaaldrich.com It shows low activity against other major CYP isoforms such as CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. medchemexpress.combiomol.com This selectivity is crucial for isolating the metabolic pathway of a drug and understanding the specific role of CYP2C19. medchemexpress.com

Interactive Data Tables

Inhibitory Potency of N-3-Benzylnirvanol Enantiomers against CYP2C19

| Compound | Ki (µM) for CYP2C19 |

|---|---|

| (+)-N-3-Benzylnirvanol | 0.25 medchemexpress.commedchemexpress.combiomol.com |

Selectivity of (+)-N-3-Benzylnirvanol

| CYP Isoform | Inhibition by 1 µM (+)-N-3-Benzylnirvanol |

|---|---|

| CYP1A2 | <16% medchemexpress.com |

| CYP2A6 | <16% medchemexpress.com |

| CYP2C8 | <16% medchemexpress.com |

| CYP2C9 | <16% medchemexpress.com |

| CYP2D6 | <16% medchemexpress.com |

| CYP2E1 | <16% medchemexpress.com |

| CYP3A4 | <16% medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZDHUHMXXALFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereochemical Considerations of N 3 Benzylnirvanol Derivatives

Methodologies for Racemic N-3-Benzylnirvanol Synthesis

The synthesis of racemic (+/-)-N-3-Benzylnirvanol is a well-established process. researchgate.net A prevalent method involves the N-alkylation of nirvanol (B14652) (5-ethyl-5-phenylhydantoin) with benzyl (B1604629) bromide. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, within a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds by the substitution of the hydrogen atom at the N-3 position of the hydantoin (B18101) ring with a benzyl group. researchgate.net

An alternative strategy for creating the racemic mixture involves a multi-component reaction. For instance, the Bucherer-Bergs reaction can be employed, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin. semanticscholar.org In the context of N-3-benzylnirvanol, a precursor ketone would be reacted to form the 5-ethyl-5-phenylhydantoin core, which would subsequently be benzylated at the N-3 position. semanticscholar.org Another synthetic route starts from propionphenone, which is reacted with ammonium carbonate and potassium cyanide in a mixture of water and ethanol (B145695) to produce 5-ethyl-5-phenyl-hydantoin (nirvanol). prepchem.com This intermediate can then be benzylated to yield the final racemic product.

| Starting Material(s) | Key Reagents | Solvent(s) | Product | Reference |

| Nirvanol | Benzyl bromide, Potassium carbonate | N,N-dimethylformamide | This compound | researchgate.net |

| Propionphenone, Ammonium carbonate, Potassium cyanide | - | Water, Ethanol | 5-ethyl-5-phenyl-hydantoin | prepchem.com |

Enantioselective Synthesis and Chromatographic Resolution of (+)- and (-)-N-3-Benzylnirvanol

The separation and synthesis of individual enantiomers of N-3-benzylnirvanol are critical for studying their distinct pharmacological profiles. researchgate.netnih.gov The primary methods to obtain the pure enantiomers are enantioselective synthesis and chromatographic resolution of the racemate. researchgate.netvulcanchem.com

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through the use of chiral catalysts or auxiliaries that favor the formation of one stereoisomer over the other. vulcanchem.com For instance, enantioselective modifications of phenobarbital (B1680315) precursors have been explored to achieve stereochemical control. vulcanchem.com

Chromatographic resolution is a widely used technique to separate the enantiomers from a racemic mixture of N-3-benzylnirvanol. researchgate.net This is typically performed using high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). researchgate.net A notable example involves the use of an (R,R) Whelk-O1 column with a mobile phase of 3% isopropanol (B130326) in hexane. researchgate.net Under these conditions, (+)-N-3-benzylnirvanol and (-)-N-3-benzylnirvanol can be effectively separated. researchgate.net Another successful separation has been achieved using a CHIRALCEL OJ column with a mobile phase of 10% acetonitrile (B52724) in ethanol. researchgate.net The separated enantiomers are collected, and the solvent is evaporated to yield the pure enantiomers. researchgate.net

| Separation Method | Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |

| Chiral HPLC | (R,R) Whelk-O1 | 3% Isopropanol in Hexane | (+)-enantiomer then (-)-enantiomer | researchgate.net |

| Chiral HPLC | CHIRALCEL OJ | 10% Acetonitrile in Ethanol | (+)-enantiomer then (-)-enantiomer | researchgate.net |

Stereochemical Purity Assessment in Research Applications

The assessment of stereochemical purity is a critical step in the research and application of N-3-benzylnirvanol enantiomers to ensure that any observed biological activity can be attributed to the correct isomer. Chiral HPLC is the primary analytical method for determining the enantiomeric excess (e.e.) of the synthesized or resolved products. scispace.comgoogle.com The purity of the separated enantiomers of N-3-benzylnirvanol has been reported to be greater than 95% enantiomeric excess. researchgate.net

In addition to HPLC, polarimetry is a valuable technique for characterizing the enantiomers. This method measures the optical rotation of plane-polarized light as it passes through a solution of the chiral compound. The (+)- and (-)-enantiomers of N-3-benzylnirvanol exhibit opposite optical rotations. researchgate.net For example, the optical rotation of (+)-N-3-benzyl-nirvanol has been measured as +52.0° in methanol, while its antipode, (-)-N-3-benzyl-nirvanol, has a rotation of -45.2° under the same conditions. researchgate.net

| Analytical Technique | Parameter Measured | Application | Reference |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Quantifying the purity of each enantiomer | researchgate.netscispace.com |

| Polarimetry | Optical Rotation ([α]D) | Characterizing and confirming the identity of enantiomers | researchgate.net |

Molecular Mechanisms of Cytochrome P450 Inhibition by N 3 Benzylnirvanol

Quantitative Assessment of Inhibitory Potency and Selectivity for CYP2C19

The inhibitory effect of N-3-Benzylnirvanol on CYP2C19 has been rigorously quantified through the determination of key inhibitory constants.

Research has established that (+)-N-3-Benzylnirvanol is a potent inhibitor of CYP2C19. The (+)-enantiomer, in particular, demonstrates strong inhibitory activity with a reported inhibition constant (K_i) of approximately 0.25 µM (or 250 nM). nih.govmdpi.comresearchgate.netmedchemexpress.comresearchgate.netnih.gov In studies using human liver preparations, the K_i values for (+)-N-3-benzylnirvanol inhibiting (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19, were found to be in the range of 210 to 280 nM. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC50) values also underscore its potency. For the inhibition of CYP2C19, IC50 values of 0.414 µM in pooled human liver microsomes and 0.161 µM for recombinant CYP2C19 have been reported. researchgate.net Another study noted an IC50 value of 0.25 µM for the competitive inhibition of CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation in human liver microsomes. researchgate.net

Table 1: Inhibitory Potency of (+)-N-3-Benzylnirvanol against CYP2C19

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| K_i | 250 nM | Recombinant CYP2C19 | nih.govmdpi.comresearchgate.netmedchemexpress.comresearchgate.netnih.gov |

| K_i Range | 210 - 280 nM | Human Liver Preparations | nih.govresearchgate.net |

| IC50 | 0.414 µM | Pooled Liver Microsomes | researchgate.net |

| IC50 | 0.161 µM | Recombinant CYP2C19 | researchgate.net |

| IC50 | 0.25 µM | Human Liver Microsomes | researchgate.net |

Studies have consistently characterized the inhibition of CYP2C19 by N-3-Benzylnirvanol as competitive. nih.govresearchgate.net This mode of inhibition implies that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. All N-3 alkyl substituted derivatives of nirvanol (B14652) that were tested were found to be competitive inhibitors of CYP2C19. nih.gov

Determination of Inhibition Constants (K_i) and Half Maximal Inhibitory Concentrations (IC50)

Comparative Selectivity Profile Across Major Cytochrome P450 Isoforms

A key characteristic of (+)-N-3-Benzylnirvanol is its high selectivity for CYP2C19 over other major CYP isoforms.

At a concentration of 1 µM, (+)-N-3-Benzylnirvanol shows minimal inhibition (not exceeding 16%) of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 activities. nih.govresearchgate.net In contrast, under the same conditions, CYP2C19 activity is inhibited by approximately 80%. nih.govresearchgate.net While it is highly selective over most isoforms, a weaker inhibitory effect is observed for CYP2B6, with a reported IC50 value of 58 µM. researchgate.netresearchgate.net For other isoforms like CYP1A2, CYP2A6, CYP2C8, CYP2C9, and CYP2D6, the IC50 values are significantly higher, often greater than 100 µM, highlighting the compound's specificity for CYP2C19. researchgate.net

Table 2: Selectivity Profile of (+)-N-3-Benzylnirvanol Across CYP Isoforms

| CYP Isoform | Inhibition at 1 µM | IC50 (µM) | Reference |

|---|---|---|---|

| CYP1A2 | < 16% | > 100 | nih.govresearchgate.netresearchgate.net |

| CYP2A6 | < 16% | > 100 | nih.govresearchgate.netresearchgate.net |

| CYP2B6 | Not specified | 58 | researchgate.netresearchgate.net |

| CYP2C8 | < 16% | > 100 | nih.govresearchgate.netresearchgate.net |

| CYP2C9 | < 16% | > 100 | nih.govresearchgate.netresearchgate.net |

| CYP2D6 | < 16% | > 100 | nih.govresearchgate.netresearchgate.net |

| CYP2E1 | < 16% | Not specified | nih.govresearchgate.net |

| CYP3A4/5 | < 16% | 89 | nih.govresearchgate.netresearchgate.net |

| CYP2C19 | ~80% | 0.25 | nih.govresearchgate.netresearchgate.net |

The inhibitory potency of N-3-Benzylnirvanol is highly dependent on its stereochemistry. The (+)-enantiomer, (+)-N-3-Benzylnirvanol, is a significantly more potent inhibitor of CYP2C19 than its (-)-enantiomer. The K_i value for (+)-N-3-Benzylnirvanol is 0.25 µM, whereas for (-)-N-3-Benzylnirvanol, it is 5.3 µM, making the (+)-enantiomer approximately 20- to 60-fold more potent. researchgate.netmedchemexpress.com This stereoselectivity is a critical factor in its potent and selective inhibition of CYP2C19. nih.gov

Table 3: Enantiomer-Specific Inhibition of CYP2C19 by N-3-Benzylnirvanol

| Enantiomer | K_i (µM) for CYP2C19 | Reference |

|---|---|---|

| (+)-N-3-Benzylnirvanol | 0.25 | researchgate.netmedchemexpress.com |

| (-)-N-3-Benzylnirvanol | 5.3 | medchemexpress.com |

Differential Inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5

Structural Basis of Cytochrome P450-N-3-Benzylnirvanol Interactions

While a crystal structure of N-3-Benzylnirvanol in complex with CYP2C19 is not available, molecular modeling and metabolism studies have provided insights into the structural basis of their interaction.

Studies using a validated Comparative Molecular Field Analysis (CoMFA) model for CYP2C19 have shed light on the binding orientation. nih.gov It has been shown that both (+)-N-3-Benzylnirvanol and its structural analog (-)-N-3-benzylphenobarbital are preferentially metabolized at their C-5 phenyl substituents. This suggests that the CYP2C19 active site orients the N-3 benzyl (B1604629) group away from the catalytically active heme iron-oxygen species. nih.gov

The benzylic group is thought to facilitate hydrophobic interactions within the active site of CYP2C19, which enhances the binding affinity of the molecule. scbt.com The stereochemistry of the inhibitor plays a crucial role in its potency towards CYP2C19, indicating a specific and constrained binding pocket. nih.gov The ability of such compounds to form π-π stacking and hydrogen bonds with active site residues has also been noted as important for the inhibition of CYP2C19. mdpi.com Homology models of CYP2C19, often based on the crystal structure of CYP2C9, have been used to perform docking studies to further understand the enzyme-inhibitor interactions at a molecular level. acs.orgtandfonline.com

Active Site Docking and Computational Modeling of CYP2C19-Ligand Complexes

Computational methods, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the binding orientation of N-3-Benzylnirvanol within the CYP2C19 active site. nih.govmdpi.com These models are built upon the known three-dimensional structure of the enzyme and are validated against experimental inhibition data.

Docking simulations indicate that N-3-Benzylnirvanol settles into the active site of CYP2C19 in a manner that is sterically and electronically favorable for inhibition. The models suggest that the N-3 benzyl substituent of the inhibitor is oriented away from the reactive heme iron of the enzyme. nih.gov This orientation prevents the metabolic breakdown of the inhibitor itself and allows it to effectively occupy the active site, blocking access to substrates.

CoMFA models, which correlate the 3D structural features of a molecule with its biological activity, have further refined our understanding. These models for CYP2C19 inhibition by nirvanol derivatives highlight the importance of stereochemistry in determining inhibitory potency. nih.govmdpi.com The models quantitatively demonstrate how the spatial arrangement of the benzyl group and other substituents on the nirvanol scaffold influences the binding affinity for CYP2C19.

| Computational Model | Key Findings | Relevance to Inhibition |

| Molecular Docking | N-3 benzyl group is positioned away from the heme iron. | Prevents metabolism of the inhibitor and blocks substrate access. |

| CoMFA | Stereochemistry is a critical determinant of inhibitory potency. | Explains the higher activity of the (+)-enantiomer. |

Identification of Key Residues Mediating Inhibitory Affinity

Through a combination of computational modeling and site-directed mutagenesis studies on CYP2C19, several key amino acid residues within the active site have been identified as crucial for the binding of inhibitors like N-3-Benzylnirvanol. While direct studies pinpointing the exact residues interacting with N-3-Benzylnirvanol are not extensively detailed in the provided results, inferences can be drawn from broader studies on CYP2C19 inhibitors.

Research on other CYP2C19 inhibitors has highlighted the importance of residues such as Phe-120, Glu-216, Asp-301, and Ala-477. acs.org It is plausible that these residues also play a role in the interaction with N-3-Benzylnirvanol. For instance, phenylalanine residues often engage in π-π stacking interactions with aromatic moieties of ligands, such as the benzyl group of N-3-Benzylnirvanol. acs.org Acidic residues like aspartic and glutamic acid can form hydrogen bonds or electrostatic interactions.

CoMFA models developed for N-3 substituted nirvanol and phenobarbital (B1680315) derivatives suggest that the N-3 substituents are oriented away from the active oxygen species, indicating a specific binding pocket that accommodates this group. mdpi.com This further implies the involvement of specific residues in creating this favorable orientation.

| Residue | Potential Interaction with N-3-Benzylnirvanol | Significance |

| Phenylalanine (e.g., Phe-120) | π-π stacking with the benzyl group. | Stabilizes the inhibitor within the active site. |

| Aspartic Acid / Glutamic Acid (e.g., Asp-301, Glu-216) | Hydrogen bonding or electrostatic interactions. | Anchors the inhibitor in a specific orientation. |

| Alanine (e.g., Ala-477) | Van der Waals interactions. | Contributes to the overall shape complementarity of the binding pocket. |

Applications in in Vitro and Ex Vivo Drug Metabolism and Interaction Research

Utility in Cytochrome P450 Reaction Phenotyping Studies

Human liver microsomes (HLMs) are a common in vitro model for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including CYPs. mdpi.com In HLM studies, (+/-)-N-3-Benzylnirvanol has been shown to be a potent inhibitor of CYP2C19. researchgate.net For instance, in studies with CYP2C19-genotyped human liver microsomes, (+)-N-3-benzylnirvanol significantly reduced the formation of normeperidine from meperidine in a donor with high CYP2C19 activity, demonstrating its utility in elucidating the role of CYP2C19 in specific metabolic pathways. nih.govdrugbank.com The inhibitory constant (Ki) values for (+)-N-3-benzylnirvanol against (S)-mephenytoin 4'-hydroxylase activity, a marker for CYP2C19, in human liver preparations range from 210 to 280 nM. medchemexpress.comnih.gov

Table 1: Inhibition of CYP Isoforms by (+)-N-3-Benzylnirvanol in Human Liver Microsomes

| CYP Isoform | Substrate | Inhibition by (+)-N-3-Benzylnirvanol (1 µM) |

|---|---|---|

| CYP1A2 | Phenacetin O-deethylation | <16% |

| CYP2A6 | Coumarin 7-hydroxylation | <16% |

| CYP2C8 | Paclitaxel 6α-hydroxylation | <16% |

| CYP2C9 | Diclofenac 4'-hydroxylation | <16% |

| CYP2C19 | (S)-Mephenytoin 4'-hydroxylation | ~80% |

| CYP2D6 | Dextromethorphan O-demethylation | <16% |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | <16% |

| CYP3A4 | Testosterone 6β-hydroxylation | <16% |

Data sourced from studies using cDNA-expressed P450 isoforms, which are consistent with findings in HLM. medchemexpress.comnih.gov

Suspended human hepatocytes offer a more complete model of liver function compared to microsomes, as they contain both phase I and phase II metabolic enzymes and active transport systems. researchgate.net While (-)-N-3-benzylphenobarbital has been suggested to be a more potent and selective CYP2C19 inhibitor in this model, (+)-N-3-benzylnirvanol is still used in comparative studies. researchgate.netsigmaaldrich.com For example, in long-term co-cultured human hepatocyte models (HepaTobac), (+)-N-3-benzylnirvanol has been used to persistently inhibit CYP2C19 over a 7-day period, demonstrating its utility in phenotyping low-turnover compounds. nih.gov In these studies, it effectively reduced CYP2C19 activity by approximately 80%. researchgate.net

Recombinant human cytochrome P450 systems, which express a single CYP isoform, are crucial for determining the specific contribution of an enzyme to a metabolic reaction without interference from other enzymes. nih.gov In studies with recombinant CYP2C19, (+)-N-3-benzylnirvanol was found to be a highly potent, competitive inhibitor with a Ki value of 250 nM. researchgate.netnih.gov Its selectivity is a key advantage; at a concentration of 1 µM, it inhibits CYP2C19 activity by approximately 80% while having minimal effect (less than 16% inhibition) on other major CYP isoforms such as CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. medchemexpress.comnih.gov

Table 2: Kinetic Parameters of (+)-N-3-Benzylnirvanol Inhibition on Recombinant CYP2C19

| Parameter | Value | Reference |

|---|---|---|

| Inhibition type | Competitive | researchgate.netnih.gov |

| Ki | 250 nM | researchgate.netmedchemexpress.comnih.gov |

This demonstrates the high potency and specific nature of the inhibition.

Application in Suspended Human Hepatocyte Models

Contribution to the Prediction and Characterization of Drug-Drug Interactions (DDIs)

The potential for a new drug to cause DDIs is a major consideration in drug development. nih.gov By inhibiting a specific metabolic pathway, compounds like this compound help to predict how co-administered drugs that are substrates of that enzyme might be affected.

In the early stages of drug development, this compound is used to screen NCEs for their potential to be metabolized by CYP2C19. nih.gov This information is vital for predicting whether the NCE's plasma concentrations could be dangerously elevated when co-administered with other drugs that inhibit CYP2C19, or if the NCE itself could act as an inhibitor. researchgate.netresearchgate.net The use of potent and selective inhibitors like (+)-N-3-benzylnirvanol is a cost-effective and efficient method for this initial screening. researchgate.net

The utility of a chemical inhibitor is defined by its potency and selectivity. researcher.life this compound is often compared to other known CYP2C19 inhibitors to benchmark its performance.

Omeprazole (B731) : A widely used proton pump inhibitor, omeprazole is a known substrate and inhibitor of CYP2C19. tandfonline.com However, it is considered to lack selectivity, which can complicate the interpretation of reaction phenotyping data. researchgate.netresearchgate.net Studies have shown that (+)-N-3-benzylnirvanol is a more potent and selective inhibitor of CYP2C19 than omeprazole. researchgate.net

Ticlopidine (B1205844) : Another commonly used CYP2C19 inhibitor, ticlopidine, is a time-dependent inhibitor. ingentaconnect.com A significant drawback of ticlopidine is its potent inhibition of other CYP isoforms, notably CYP2D6 and CYP2B6, which limits its utility as a selective tool. researchgate.net In contrast, (+)-N-3-benzylnirvanol demonstrates greater selectivity for CYP2C19. researchgate.net

Table 3: Comparison of In Vitro CYP2C19 Inhibitors

| Inhibitor | Type of Inhibition | Key Characteristics |

|---|---|---|

| This compound | Competitive, Reversible | High potency and selectivity for CYP2C19. researchgate.netmedchemexpress.comnih.govingentaconnect.com |

| Omeprazole | Competitive | Lacks selectivity, also a substrate. researchgate.netresearchgate.nettandfonline.com |

| Ticlopidine | Time-dependent, Irreversible | Potent inhibitor of CYP2C19, but also inhibits CYP2B6 and CYP2D6. researchgate.netingentaconnect.com |

Analysis of Time-Dependent Inhibition (TDI) Mechanisms

Time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes is a significant concern in drug development, as it can lead to drug-drug interactions with delayed onset and prolonged duration. wuxiapptec.com This occurs when a drug or its metabolite inactivates a metabolizing enzyme, a process that often requires enzymatic conversion of the inhibitor to a reactive species. wuxiapptec.comnih.gov

(+-)-N-3-Benzylnirvanol is utilized as a negative control in assays designed to detect TDI. ingentaconnect.com Specifically, it is known as a reversible inhibitor , meaning its inhibitory effect is not dependent on metabolic activation and can be overcome. ingentaconnect.com In high-throughput screening assays, this compound is used alongside known time-dependent inhibitors (positive controls) to validate the experimental system. ingentaconnect.com For instance, in a typical assay, a test compound is pre-incubated with human liver microsomes (HLMs) both with and without NADPH, a necessary cofactor for many CYP enzymes. ingentaconnect.com A significant increase in inhibition in the presence of NADPH suggests TDI. By including this compound, which should not show a substantial difference in inhibition between the two conditions, researchers can confirm the assay is performing correctly. ingentaconnect.com

The Food and Drug Administration (FDA) and other regulatory bodies recommend using positive and negative controls like this compound for assessing the reversible and time-dependent inhibition of CYP2C19. wuxiapptec.com

Elucidation of Cytochrome P450 Polymorphism Effects on Drug Metabolism

Genetic differences in CYP enzymes, known as polymorphisms, can lead to significant variations in how individuals metabolize drugs. This compound is particularly valuable in studying the impact of polymorphisms in the CYP2C19 enzyme.

Impact on Metabolism in CYP2C19-Genotyped Human Liver Microsomes

(+-)-N-3-Benzylnirvanol is a potent and selective inhibitor of the cytochrome P450 isoform CYP2C19. caymanchem.commedchemexpress.comnih.gov Its inhibitory constant (Ki), a measure of its potency, is approximately 250 nM against recombinant CYP2C19. medchemexpress.comnih.gov It demonstrates high selectivity for CYP2C19 over other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. caymanchem.commedchemexpress.com

Researchers use this compound in studies with human liver microsomes (HLMs) that have been genotyped for different CYP2C19 variants. This allows for a direct assessment of CYP2C19's contribution to the metabolism of a specific drug. For example, in a study on the metabolism of the opioid meperidine to its neurotoxic metabolite normeperidine, this compound was used as a selective CYP2C19 inhibitor. tandfonline.com The results showed that in HLMs from an individual with high CYP2C19 activity, this compound significantly reduced the formation of normeperidine. tandfonline.com Conversely, in donors with lower CYP2C19 activity, its inhibitory effect was diminished. tandfonline.com

Similarly, in studies of Δ9-tetrahydrocannabinol (THC) metabolism, (+)-N-3-benzylnirvanol was used to probe the role of CYP2C19 in the formation of its metabolites in HLMs from donors with different CYP genotypes. nih.gov

The following table summarizes the inhibitory properties of (+)-N-3-Benzylnirvanol.

| Property | Value | Source |

| Target Enzyme | Cytochrome P450 2C19 (CYP2C19) | caymanchem.commedchemexpress.comnih.gov |

| Inhibition Type | Competitive, Reversible | ingentaconnect.comnih.gov |

| Ki (recombinant CYP2C19) | ~250 nM | medchemexpress.comnih.gov |

| Ki (human liver microsomes) | 210-280 nM | medchemexpress.comnih.govresearchgate.net |

| Selectivity | High for CYP2C19 over CYP1A2, -2A6, -2C8, -2C9, -2D6, -2E1, -3A4 | caymanchem.commedchemexpress.com |

Relevance to Inter-individual Variability in Drug Biotransformation

For instance, the study on meperidine metabolism demonstrated that the importance of CYP2C19 in producing the neurotoxic metabolite normeperidine is dependent on the individual's CYP2C19 activity level. tandfonline.com In individuals with high CYP2C19 function, this enzyme is a major contributor, while in those with low function, other enzymes like CYP3A4 play a more dominant role. tandfonline.com This highlights how genetic factors can influence metabolic pathways and, consequently, drug efficacy and toxicity. Understanding these differences is a key aspect of personalized medicine.

The table below illustrates the use of this compound in determining the contribution of CYP2C19 to the metabolism of different drugs in human liver microsomes.

| Drug | Metabolite | Observation with this compound | Implication for Inter-individual Variability | Source |

| Meperidine | Normeperidine | Significant inhibition of formation in high CYP2C19 activity donors | CYP2C19 is a key contributor in individuals with high CYP2C19 activity | tandfonline.com |

| Methadone | EDDP | Less than 10% inhibition of formation | Suggests a minor role for CYP2C19 in methadone metabolism | accurateclinic.com |

| Δ9-THC | M3 | Inhibition of formation in donors without CYP3A5 expression | CYP2C19 contributes to THC metabolism, especially in certain genetic backgrounds | nih.govresearchgate.net |

Pharmacological and Toxicological Research Perspectives of N 3 Benzylnirvanol

Preclinical Research Applications

The racemic mixture of N-3-Benzylnirvanol is composed of two enantiomers, (+)-N-3-benzylnirvanol and (–)-N-3-benzylnirvanol, both of which inhibit CYP2C19, although with differing potencies. medchemexpress.comcaymanchem.com This selective inhibition is a key feature that underpins its use in various preclinical studies.

Studies on Drug Disposition and Clearance in Animal Models

While specific studies detailing the complete pharmacokinetic profile of (+/-)-N-3-Benzylnirvanol in animal models are not extensively published, its application as a tool to investigate the disposition and clearance of other drugs is evident. For instance, in preclinical studies involving new chemical entities, (+)-N-3-benzylnirvanol is used as a positive control inhibitor for CYP2C19 to understand the metabolic pathways of the investigational drug. dndi.orgtandfonline.com

Exploration of Metabolic Effects in Vivo (e.g., Cholesterol Metabolism Modulation)

Interestingly, research has indicated that (±)-N-3-Benzylnirvanol exhibits effects beyond CYP inhibition. An early study demonstrated that intraperitoneal administration of (±)-N-3-Benzylnirvanol at a dose of 20 mg/kg lowered plasma cholesterol levels in mice. caymanchem.comglpbio.com This suggests a potential role for this compound in modulating lipid metabolism, an area that warrants further investigation to elucidate the underlying mechanisms.

Role as a Standard Research Tool in Drug Metabolism Assays

The high selectivity of (+)-N-3-Benzylnirvanol for CYP2C19 makes it an invaluable tool in in vitro drug metabolism studies. medchemexpress.comnih.gov

Use in Cytochrome P450 Activity Assay Kits

Commercially available Cytochrome P450 2C19 (CYP2C19) activity assay kits often include (+)-N-3-benzylnirvanol as a selective inhibitor. abcam.com These kits are designed for the rapid and sensitive measurement of CYP2C19 activity in various biological samples, such as liver microsomes. The inclusion of (+)-N-3-benzylnirvanol allows researchers to distinguish CYP2C19-specific activity from the metabolic activity of other CYP isozymes that might also metabolize the kit's substrate. abcam.com For example, a concentration of 30 µM of (+)-N-3-benzylnirvanol is used in some assays, which is significantly higher than its IC50 for CYP2C19 and has been shown to not significantly affect the activity of other major CYPs. abcam.com

Reference Compound in Inhibitor Screening Programs

(+)-N-3-Benzylnirvanol serves as a standard or reference inhibitor in screening programs designed to identify new chemical entities that may inhibit CYP2C19. nih.govevotec.comresearchgate.net By comparing the inhibitory potential of test compounds to that of (+)-N-3-Benzylnirvanol, researchers can rank and prioritize compounds based on their likelihood to cause drug-drug interactions via CYP2C19 inhibition. evotec.com

The inhibitory constants (Ki) of the enantiomers of N-3-Benzylnirvanol for CYP2C19 have been well-characterized, with (+)-N-3-benzylnirvanol being a more potent inhibitor than its (–)- counterpart. medchemexpress.comcaymanchem.com

Table 1: Inhibitory Constants (Ki) of N-3-Benzylnirvanol Enantiomers for CYP2C19

| Compound | Ki (µM) |

|---|---|

| (+)-N-3-Benzylnirvanol | 0.25 |

| (–)-N-3-Benzylnirvanol | 5.3 |

Data sourced from multiple references. medchemexpress.comcaymanchem.com

The selectivity of (+)-N-3-Benzylnirvanol is a key advantage. At a concentration of 1 µM, it shows minimal inhibition of other major CYP isoforms. medchemexpress.com

Table 2: Inhibition of Various CYP Isoforms by 1 µM (+)-N-3-Benzylnirvanol

| CYP Isoform | Inhibition |

|---|---|

| CYP1A2 | <16% |

| CYP2A6 | <16% |

| CYP2C8 | <16% |

| CYP2C9 | <16% |

| CYP2D6 | <16% |

| CYP2E1 | <16% |

| CYP3A4 | <16% |

| CYP2C19 | ~80% |

Data sourced from MedchemExpress. medchemexpress.com

Investigations into Broader Biological Activities and Off-Target Interactions

While the primary focus of research on N-3-Benzylnirvanol has been its interaction with CYP2C19, its ability to lower cholesterol in mice suggests other potential biological activities. caymanchem.comglpbio.com The structural similarity of N-3-Benzylnirvanol to other hydantoin-based compounds, a class known for a range of biological effects, hints at the possibility of off-target interactions. However, detailed studies on these broader activities are limited. Further research is needed to explore other potential pharmacological or toxicological effects and to understand the full spectrum of its biological interactions.

Future Directions and Translational Significance in Pharmaceutical Science

Development of Enhanced Selective Cytochrome P450 2C19 Inhibitors

The quest for highly selective chemical inhibitors for individual P450 enzymes is a critical endeavor in pharmaceutical research, as these tools are essential for determining the specific metabolic pathways of new drug candidates. researchgate.net (+)-N-3-Benzylnirvanol has been established as a potent and selective competitive inhibitor of CYP2C19. medchemexpress.comresearchgate.netnih.gov Its (+)-enantiomer, (S)-(+)-N-3-Benzylnirvanol, exhibits a strong inhibitory constant (Ki) of 250 nM against CYP2C19. medchemexpress.comresearchgate.net In contrast, its antipode is significantly less potent, by a factor of 20- to 60-fold. researchgate.netnih.gov

The selectivity of (+)-N-3-Benzylnirvanol is a key attribute. Studies using a panel of cDNA-expressed P450 isoforms showed that at a concentration of 1 μM, it inhibited CYP2C19 activity by approximately 80%, while activities of other major isoforms like CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 were minimally affected, with decreases of less than 16%. medchemexpress.comresearchgate.netnih.gov This high degree of selectivity has been verified in human liver microsomes, confirming its utility as a reliable research tool. researchgate.netcaymanchem.com

Research has also focused on comparing (+)-N-3-Benzylnirvanol with other inhibitors to guide the development of even more superior compounds. For instance, (-)-N-3-benzyl-phenobarbital was found to be an even more potent competitive inhibitor of recombinant CYP2C19, with a Ki value of 79 nM. researchgate.netnih.gov A comparative study concluded that (-)-N-3-benzylphenobarbital is a more potent and selective CYP2C19 inhibitor in suspended human hepatocytes than both (+)-N-3-benzylnirvanol and the commonly used omeprazole (B731). researchgate.net Furthermore, ligand-based design efforts using other scaffolds, such as omeprazole-based analogues, have yielded inhibitors with Ki values as low as 20 nM, surpassing the potency of (+)-N-3-benzylnirvanol. acs.org These comparative studies and the development of novel scaffolds are crucial steps toward creating a new generation of highly potent and specific CYP2C19 inhibitors for preclinical drug development. nih.gov

| Compound | Target Enzyme | Ki Value (nM) | Selectivity Profile |

| (+)-N-3-Benzylnirvanol | CYP2C19 | 250 medchemexpress.comresearchgate.net | High selectivity over CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 medchemexpress.comnih.gov |

| (-)-N-3-Benzylnirvanol | CYP2C19 | 5300 medchemexpress.com | 20- to 60-fold less potent than the (+)-enantiomer researchgate.netnih.gov |

| (-)-N-3-Benzylphenobarbital | CYP2C19 | 79 researchgate.netnih.gov | Highly potent and selective researchgate.netnih.gov |

| Omeprazole-based analogue (Compound 30) | CYP2C19 | 20 acs.org | 66-fold selective over the next most inhibited isoform (CYP1A2) acs.org |

Advanced Computational and Structural Biology Approaches for Inhibitor Design

Computational modeling has become an increasingly vital component of drug discovery and development, aiding in the understanding of enzyme-ligand interactions. acs.org In the context of CYP2C19, computational approaches are used to predict metabolism, elucidate structure-activity relationships (SAR), and assess the drug interaction potential of new compounds. acs.org The structural and inhibitory data from compounds like (+)-N-3-benzylnirvanol provide a foundation for these in silico methods.

One prominent approach is the development of pharmacophore models. For example, a study on a series of omeprazole-based analogues used their CYP2C19 inhibitory activity data to construct a five-feature pharmacophore model. acs.org This model identified key chemical features essential for inhibition, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. acs.org Such models are then employed to virtually screen for and design new analogues with potentially enhanced inhibitory potency against CYP2C19. acs.org

In addition to pharmacophore modeling, active-site docking studies using homology models of CYP2C19 provide structural insights into inhibitor binding. acs.org By docking inhibitors like (+)-N-3-benzylnirvanol and its analogues into a three-dimensional model of the CYP2C19 active site, researchers can visualize the specific amino acid residues that interact with the inhibitor. acs.org This understanding of enzyme-ligand interactions at the molecular level is critical for rationally designing inhibitors with improved properties, such as greater potency or better metabolic stability. acs.org These ligand- and active-site modeling techniques are powerful tools for understanding the chemical properties that determine both inhibition of and metabolism by CYP2C19. acs.org

Expansion of Research Applications in Disease Models and Biomarker Discovery

Selective enzyme inhibitors are indispensable tools for reaction phenotyping studies, which aim to identify the specific enzymes responsible for a drug's metabolism. researchgate.netmdpi.com (+)-N-3-Benzylnirvanol is frequently used in such in vitro assays as a selective chemical inhibitor to probe the contribution of CYP2C19 to the metabolism of a test compound. researchgate.netacs.org By comparing the rate of metabolism in the presence and absence of (+)-N-3-benzylnirvanol, researchers can quantify the role of CYP2C19 in the drug's clearance. mdpi.com This application is crucial during the early phases of drug discovery to predict potential drug-drug interactions. nih.gov

The utility of (+)-N-3-benzylnirvanol extends to its use as a positive control inhibitor in screening assays. researchgate.netmdpi.com In studies evaluating the inhibitory potential of new chemical entities or natural products on various P450 enzymes, (+)-N-3-benzylnirvanol serves as a benchmark for potent and selective CYP2C19 inhibition. researchgate.netmdpi.com

Furthermore, research into selective CYP inhibitors supports the broader field of biomarker discovery. The use of endogenous substrates of drug-metabolizing enzymes as biomarkers is an emerging area aimed at assessing the potential for drug-drug interactions in early-phase clinical studies. researchgate.net Understanding the selective inhibition of enzymes like CYP2C19 by compounds such as (+)-N-3-benzylnirvanol is fundamental to developing and validating these endogenous biomarker approaches, which could eventually reduce the need for dedicated clinical interaction studies. researchgate.net

Integration of N-3-Benzylnirvanol Research Findings into Clinical Pharmacogenomics and Personalized Medicine

The CYP2C19 gene is highly polymorphic, meaning it exists in many different forms (alleles) within the human population. 21stcenturypathology.comnih.gov These genetic variations can lead to the production of an enzyme with altered activity, categorizing individuals into different metabolizer phenotypes, such as poor, intermediate, and extensive metabolizers. nih.gov This genetic variability has significant clinical implications, as it can affect the efficacy and safety of drugs metabolized by CYP2C19. 21stcenturypathology.comfrontiersin.org

Pharmacogenetics and pharmacogenomics utilize genetic information to tailor drug therapy to individual patients, a practice known as personalized medicine. 21stcenturypathology.comnih.govnumberanalytics.com For instance, the antiplatelet drug clopidogrel (B1663587) is a prodrug that requires activation by CYP2C19. 21stcenturypathology.comnumberanalytics.com Patients who are CYP2C19 poor metabolizers are less able to activate clopidogrel, leading to a higher risk of adverse cardiovascular events. 21stcenturypathology.com Conversely, poor metabolizers may experience increased plasma concentrations and efficacy of proton pump inhibitors (PPIs) like omeprazole. numberanalytics.com

The research on (+)-N-3-benzylnirvanol as a potent and selective CYP2C19 inhibitor is foundational to the field of pharmacogenomics. By providing a tool to specifically block CYP2C19 activity in vitro, it allows for precise characterization of the enzyme's role in the metabolism of various drugs. researchgate.netnih.gov This knowledge is essential for interpreting the clinical consequences of the genetic polymorphisms identified through genotyping. Understanding which metabolic pathways are dependent on CYP2C19 helps to predict which patients, based on their genotype, might be at risk for altered drug responses. frontiersin.org Therefore, the findings from research using (+)-N-3-benzylnirvanol directly support the clinical implementation of CYP2C19 pharmacogenetic testing to guide prescribing decisions and optimize therapeutic outcomes, which is a core goal of personalized medicine. frontiersin.orgnumberanalytics.com

Q & A

Q. What experimental models are most suitable for studying (±)-N-3-Benzylnirvanol’s inhibitory effects on CYP2C19, and why?

(±)-N-3-Benzylnirvanol is typically evaluated in suspended human hepatocytes due to their physiological relevance, cofactor self-sufficiency, and inclusion of both phase I/II enzymes (e.g., UGTs, AO) and transporters, which better mimic in vivo conditions compared to liver microsomes. Hepatocytes avoid artifacts from isolated enzyme systems and allow simultaneous assessment of CYP and non-CYP pathways . However, batch variability (e.g., CYP3A4 activity differences) can impact results, necessitating careful hepatocyte lot selection .

Q. How does (±)-N-3-Benzylnirvanol’s selectivity for CYP2C19 compare to omeprazole and (2)-N-3-Benzylphenobarbital?

(±)-N-3-Benzylnirvanol exhibits lower selectivity for CYP2C19 compared to (2)-N-3-Benzylphenobarbital. At 10 µM, (±)-N-3-Benzylnirvanol inhibits CYP1A2 (49%), CYP2B6 (43%), and CYP3A4 (47%), while (2)-N-3-Benzylphenobarbital shows <20% inhibition on non-target CYPs and <10% on non-CYP enzymes (UGTs, AO, FMO3). Omeprazole also inhibits CYP3A4 and UGT1A1, making (±)-N-3-Benzylnirvanol a moderate alternative but less selective than (2)-N-3-Benzylphenobarbital .

Q. What methodological steps ensure accurate measurement of CYP2C19 inhibition by (±)-N-3-Benzylnirvanol in vitro?

- Inhibitor Preincubation : Preincubate hepatocytes with (±)-N-3-Benzylnirvanol for 3 hours to stabilize binding .

- Probe Substrate Selection : Use sensitive substrates like (S)-(+)-mephenytoin, which shows higher inhibition sensitivity compared to others (e.g., omeprazole) .

- Analytical Methods : Employ UPLC-MS/MS or UPLC-HRMS to monitor metabolite formation (e.g., 4-hydroxymephenytoin) and parent depletion. Calculate IC50 values via nonlinear regression .

Advanced Research Questions

Q. How can variability in hepatocyte batches affect fmCYP2C19 predictions when using (±)-N-3-Benzylnirvanol?

Intrinsic CYP activity differences between hepatocyte batches (e.g., high vs. low CYP3A4 activity) significantly impact fmCYP2C19 (fraction metabolized by CYP2C19). For instance, using hepatocytes with 10-fold lower CYP3A4 activity (batch HUP182981) reduced prediction errors (RMSE = 0.11) compared to standard batches (RMSE = 0.12). Batch selection should prioritize lower CYP3A4 activity to minimize confounding metabolism by non-target enzymes .

Q. What strategies mitigate off-target enzyme inhibition by (±)-N-3-Benzylnirvanol in complex in vitro systems?

- Concentration Optimization : Use lower concentrations (e.g., 1–5 µM) to reduce off-target effects while maintaining CYP2C19 inhibition. Higher concentrations (10 µM) nonspecifically inhibit multiple CYPs .

- Selective Co-Inhibitors : Combine with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate CYP2C19 contributions .

- Validation with Non-CYP Controls : Assess inhibition of UGTs, AO, and FMO3 to confirm selectivity. (±)-N-3-Benzylnirvanol shows <20% inhibition on these enzymes at 1 mM .

Q. How do IC50 shift and AUC shift methods improve the assessment of (±)-N-3-Benzylnirvanol’s time-dependent inhibition (TDI) potential?

The AUC shift method measures the area under the curve of substrate depletion over time, offering higher sensitivity for detecting TDI compared to the traditional IC50 shift. For (±)-N-3-Benzylnirvanol, which acts as a reversible inhibitor , AUC shift values should align with FDA/NMPA guidelines (low shift %), confirming no significant TDI. This method reduces false positives from nonspecific binding .

Q. Why might (±)-N-3-Benzylnirvanol yield conflicting fmCYP2C19 values across studies, and how can this be resolved?

Discrepancies arise from:

- Substrate Sensitivity : Less sensitive substrates (e.g., citalopram) underestimate fmCYP2C19 due to low turnover rates. Use high-sensitivity probes like (S)-(+)-mephenytoin .

- Enzyme Activity in Poor Metabolizers : Altered non-CYP2C19 enzyme activity in CYP2C19-poor metabolizers may skew in vivo correlations. Cross-validate with hepatocyte batches reflecting normal enzyme ratios .

Data Contradiction Analysis

Q. How to reconcile reports of (±)-N-3-Benzylnirvanol’s CYP3A4 inhibition despite its purported selectivity?

Early studies using (±)-N-3-Benzylnirvanol at 10 µM observed CYP3A4 inhibition (47%), but later work at 1 µM showed minimal effect. This concentration-dependent off-target activity highlights the need for dose titration. Additionally, probe substrate choice (e.g., midazolam vs. testosterone for CYP3A4) influences observed inhibition due to active site heterogeneity .

Methodological Recommendations

- For Basic Studies : Use (±)-N-3-Benzylnirvanol at 1–5 µM in suspended hepatocytes with preincubation. Prioritize batches with validated CYP2C19/CYP3A4 activity ratios.

- For Advanced Phenotyping : Combine (±)-N-3-Benzylnirvanol with recombinant CYP isoforms to dissect contributions in multi-enzyme pathways. Validate findings using clinical pharmacokinetic data from CYP2C19-poor metabolizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.